Ethoxycarbonyl)oxan-2-YL]oxy}oxane-2-carboxylate
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Overview
Description
It is a clear, colorless to pale yellow liquid with a molecular weight of 156.18 g/mol . This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethoxycarbonyl)oxan-2-YL]oxy}oxane-2-carboxylate can be synthesized through several methods. One common method involves the phase-transfer benzylation reaction of ethyl 2-oxocyclopentanecarboxylate with benzyl bromide in a microreactor . Another method includes the cobalt (II) Schiff’s base complex catalyzed oxidation of primary and secondary alcohols .
Industrial Production Methods
In industrial settings, the compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically stored at temperatures between 2-8°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Ethoxycarbonyl)oxan-2-YL]oxy}oxane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: Catalyzed by cobalt (II) Schiff’s base complex, leading to the formation of aldehydes and ketones.
Substitution: Involves the phase-transfer benzylation reaction with benzyl bromide.
Common Reagents and Conditions
Oxidation: Cobalt (II) Schiff’s base complex is used as a catalyst.
Substitution: Benzyl bromide is used as the reagent in a microreactor setup.
Major Products Formed
Oxidation: Aldehydes and ketones.
Substitution: Benzylated products.
Scientific Research Applications
Ethoxycarbonyl)oxan-2-YL]oxy}oxane-2-carboxylate has several applications in scientific research:
Chemistry: Used in the stereoselective synthesis of complex molecules such as (±)-cis,cis-spiro[4.4]nonane-1,6-diol.
Biology: Participates in the synthesis of biologically active compounds like tanikolide.
Industry: Used in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of ethoxycarbonyl)oxan-2-YL]oxy}oxane-2-carboxylate involves its ability to participate in oxidation and substitution reactions. The molecular targets and pathways involved include the catalytic activity of cobalt (II) Schiff’s base complex, which facilitates the oxidation of primary and secondary alcohols to aldehydes and ketones .
Comparison with Similar Compounds
Ethoxycarbonyl)oxan-2-YL]oxy}oxane-2-carboxylate can be compared with other similar compounds such as:
2-(Ethoxycarbonyl)cyclopentanone: Similar structure but different reactivity and applications.
Ethyl cyclopentanone-2-carboxylate: Another similar compound with distinct properties and uses.
These compounds share structural similarities but differ in their chemical reactivity and applications, highlighting the uniqueness of this compound in various scientific and industrial contexts.
Properties
Molecular Formula |
C55H78O21 |
---|---|
Molecular Weight |
1075.2 g/mol |
IUPAC Name |
methyl 6-[[(6aR,6bS,8aS,11S,14bS)-11-methoxycarbonyl-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-3,4-diacetyloxy-5-(3,4,5-triacetyloxy-6-methoxycarbonyloxan-2-yl)oxyoxane-2-carboxylate |
InChI |
InChI=1S/C55H78O21/c1-26(56)68-36-38(70-28(3)58)42(72-30(5)60)48(75-41(36)46(63)66-14)76-43-39(71-29(4)59)37(69-27(2)57)40(45(62)65-13)74-47(43)73-35-17-18-53(10)34(50(35,6)7)16-19-55(12)44(53)33(61)24-31-32-25-52(9,49(64)67-15)21-20-51(32,8)22-23-54(31,55)11/h24,32,34-44,47-48H,16-23,25H2,1-15H3/t32?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,47?,48?,51-,52+,53+,54-,55-/m1/s1 |
InChI Key |
GBGNHQGRWGJVAE-XBCHRGKOSA-N |
Isomeric SMILES |
CC(=O)OC1C(C(OC(C1OC2C(C(C(C(O2)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C)OC3CC[C@]4(C(C3(C)C)CC[C@@]5(C4C(=O)C=C6[C@]5(CC[C@@]7(C6C[C@@](CC7)(C)C(=O)OC)C)C)C)C)C(=O)OC)OC(=O)C |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC2C(C(C(C(O2)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C)OC3CCC4(C(C3(C)C)CCC5(C4C(=O)C=C6C5(CCC7(C6CC(CC7)(C)C(=O)OC)C)C)C)C)C(=O)OC)OC(=O)C |
Origin of Product |
United States |
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